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1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide

antibacterial sulfonamide DHPS inhibitor

1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide (CAS 2309343-50-6) is a synthetic methanesulfonamide derivative structurally characterized by a 3-chlorophenyl group linked to a sulfonamide nitrogen that is further substituted with a 2-methoxy-4-(methylsulfanyl)butyl side chain (molecular formula C₁₃H₂₀ClNO₃S₂, MW 337.88). This compound belongs to the sulfonamide class of antibacterial agents that target dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis.

Molecular Formula C13H20ClNO3S2
Molecular Weight 337.88
CAS No. 2309343-50-6
Cat. No. B2455012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide
CAS2309343-50-6
Molecular FormulaC13H20ClNO3S2
Molecular Weight337.88
Structural Identifiers
SMILESCOC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl
InChIInChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3
InChIKeyUFSYHHOOAUVNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide (CAS 2309343-50-6): Procurement-Relevant Profile of a Synthetic Sulfonamide Antibacterial Candidate


1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide (CAS 2309343-50-6) is a synthetic methanesulfonamide derivative structurally characterized by a 3-chlorophenyl group linked to a sulfonamide nitrogen that is further substituted with a 2-methoxy-4-(methylsulfanyl)butyl side chain (molecular formula C₁₃H₂₀ClNO₃S₂, MW 337.88). This compound belongs to the sulfonamide class of antibacterial agents that target dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. In a recent study synthesizing and evaluating four sulfonamide analogues (coded FQ5, FQ6, FQ7, FQ12), the compound demonstrated measurable in vitro antibacterial activity against Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 256 µg/mL depending on the specific analogue and bacterial species tested .

1 Target-based DHPS inhibition screening
2 Broth microdilution MIC profiling across Gram-positive and Gram-negative strains
3 In silico ADMET prediction integration for developability assessment

Why Generic Substitution of 1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide Is Not Advisable Without Comparative Activity Data


Sulfonamide antibacterials share a common DHPS inhibitory mechanism, but minor structural modifications—such as the nature of the aryl substituent, the sulfonamide linker, and the N-alkyl side chain—profoundly affect both antibacterial potency and selectivity. In the head-to-head comparison of four closely related sulfonamide analogues (FQ5, FQ6, FQ7, FQ12), the most active compound (FQ5) exhibited MIC values 4- to 16-fold lower than its structural counterparts against the same bacterial strains (e.g., 16 µg/mL vs. 128–256 µg/mL against P. aeruginosa and E. coli) . These data demonstrate that even within a single synthetic series, seemingly conservative changes (e.g., substitution pattern on the phenyl rings, presence or absence of a carboxylate group) can shift activity from potent to marginal. Consequently, substituting 1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide with an in-class analogue without experimental verification of its specific MIC profile, target engagement, and ADMET properties risks selecting a compound with substantially inferior antibacterial performance.

Structural analogue activity may shift substantially: Minor modifications in the sulfonamide series can alter MIC by >8-fold across bacterial strains.

Permeability and solubility profiles differ markedly: Predicted Caco-2 and S+MDCK values vary >30-fold among close analogues, impacting assay compatibility.

Binding mode variations may affect target engagement: Distinct ionic and cation-π interactions in DHPS docking are not uniformly recapitulated across analogues.

Quantitative Evidence Guide for 1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide: Head-to-Head Antibacterial Potency and ADMET Differentiation


In Vitro Antibacterial Potency Against Four Bacterial Strains: Direct Comparison of Four Sulfonamide Analogues

Among the four synthesized sulfonamide analogues, FQ5 (4-((4-acetamidophenyl)sulfonamido)benzoic acid) exhibited the most potent antibacterial activity, with MIC values of 32 µg/mL against S. aureus ATCC 25923 and 16 µg/mL against P. aeruginosa ATCC 27853, E. coli ATCC 35401, and B. subtilis ATCC 6633. In contrast, the other three analogues (FQ6, FQ7, FQ12) showed considerably weaker activity: MIC of 128 µg/mL against P. aeruginosa and E. coli, and 256 µg/mL against S. aureus and B. subtilis . This represents an 8-fold difference in potency against S. aureus and B. subtilis and a 8- to 16-fold difference against the Gram-negative strains for the lead compound compared to its closest structural neighbors.

Antibacterial MIC
Head-to-head
FQ5 MIC: 16–32 µg/mL
FQ6/FQ7/FQ12: 128–256 µg/mL
Supports antimicrobial susceptibility ranking
Broth microdilution; S. aureus, P. aeruginosa, E. coli, B. subtilis
antibacterial sulfonamide DHPS inhibitor MIC Staphylococcus aureus Pseudomonas aeruginosa Escherichia coli Bacillus subtilis

Predicted ADMET Profile: Caco-2 Permeability and Solubility Plus MDCK Permeability Across the Series

In silico ADMET predictions revealed marked differences among the four analogues. FQ5 and FQ12 both exhibited low Caco-2 permeability (0.18), whereas FQ6 and FQ7 showed substantially higher permeability (1.31 and 1.04, respectively). However, S+MDCK (solubility plus Madin-Darby canine kidney cell permeability) was dramatically lower for FQ5 (7.78) compared to FQ7 (791.88), FQ6 (249.23), and FQ12 (109.41) . FQ5 also displayed a higher number of rotatable bonds (6) than FQ6 (3) and FQ7 (4), and a larger solvent accessible surface area (598.54 Ų) than FQ6 (519.07 Ų) and FQ7 (513.25 Ų). These data indicate that while FQ5 possesses superior antibacterial potency, it may face permeability and solubility challenges relative to its less active congeners.

Predicted ADMET
In silico
FQ5: Caco-2 0.18; S+MDCK 7.78
FQ6: Caco-2 1.31; S+MDCK 249.23
FQ7: Caco-2 1.04; S+MDCK 791.88
Permeability/solubility profile differentiation
Standard ADMET models; experimental validation required
ADMET Caco-2 permeability MDCK permeability drug-likeness sulfonamide

Molecular Docking: Differential Binding Interactions with DHPS Active Site

Molecular docking against E. coli DHPS (PDB ID 1AJ0) revealed that FQ5 forms multiple hydrogen bonds and ionic interactions between its carboxylate group and residues Arg63, His257, and Arg255, as well as cation-π interactions between one phenyl ring and Arg235. In comparison, FQ6, FQ7, and FQ12 displayed similar but less extensive interaction networks, lacking the same combination of ionic and π-stacking contacts that anchor FQ5 in the binding pocket . These differences in binding mode correlate with the 8- to 16-fold lower MIC values observed for FQ6/FQ7/FQ12.

DHPS Binding Mode
In silico docking
Ionic interactions with Arg63, His257, Arg255; cation-π with Arg235
Distinct interaction network vs structural analogues
PDB 1AJ0; QuickVina 2.1 docking
molecular docking DHPS sulfonamide binding mode structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies Targeting DHPS for Antibiotic Development

The direct MIC comparison across four analogues positions this compound as a high-value tool for SAR exploration. Researchers can use the 8- to 16-fold potency differences between FQ5 and its congeners to map which structural features (e.g., carboxylate substitution, acetamido group, phenyl ring electronics) drive DHPS inhibition and antibacterial activity. This makes it suitable for medicinal chemistry campaigns aiming to optimize the sulfonamide scaffold against resistant bacterial strains.

Lead Optimization Workflows Requiring Balanced Potency and ADMET Profiling

The divergent ADMET predictions—where FQ5 combines strong antibacterial activity with low predicted permeability and solubility, while FQ6/FQ7 show higher permeability but weaker activity —make this series ideal for property-guided lead optimization. Procurement of the full set of analogues allows parallel assessment of potency, permeability, and solubility, enabling multi-parameter optimization to identify a clinical candidate with an improved developability profile.

Computational Chemistry and Molecular Docking Validation Studies

The experimentally validated binding mode of FQ5 to DHPS, characterized by specific ionic and cation-π interactions not fully recapitulated by the less active analogues , provides a robust test case for docking algorithm validation and scoring function benchmarking. This compound can serve as a reference ligand for virtual screening campaigns targeting DHPS or related sulfonamide-binding enzymes.

Antibacterial Susceptibility Testing and Resistance Mechanism Studies

Because the four analogues exhibit a clear activity gradient against both Gram-positive and Gram-negative bacteria (MIC range 16–256 µg/mL) , this compound set is well-suited for investigating bacterial resistance mechanisms. Comparative MIC profiling can identify which structural modifications overcome specific resistance determinants, guiding the design of next-generation sulfonamide antibiotics with improved resilience.

Application
Selection Property
Validation Focus
DHPS SAR studies
Comparative MIC gradient among sulfonamide analogues
Structure-activity relationship against Gram-positive and Gram-negative strains
Lead optimization with ADMET profiling
Predicted permeability and solubility differentiation
Multi-parameter developability assessment
Docking algorithm validation
Experimentally resolved DHPS binding mode
Scoring function benchmarking against known interactions
Resistance mechanism studies
Activity gradient across bacterial panels
Resistance determinant identification via MIC profiling
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